N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Lipophilicity ADME Physicochemical property

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 877648-16-3) is a synthetic, racemic screening compound that integrates three pharmacophorically distinct modules: a furan ring, a 4-phenylpiperazine moiety, and a benzenesulfonamide group connected via an ethylenediamine linker. The compound belongs to the broad structural class of phenylpiperazine-arylsulfonamides, a scaffold that has been extensively investigated for diverse biological targets including G‑protein coupled receptors, ion channels, kinases, carbonic anhydrases, and α‑glucosidase.

Molecular Formula C22H25N3O3S
Molecular Weight 411.52
CAS No. 877648-16-3
Cat. No. B2556389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
CAS877648-16-3
Molecular FormulaC22H25N3O3S
Molecular Weight411.52
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C22H25N3O3S/c26-29(27,20-10-5-2-6-11-20)23-18-21(22-12-7-17-28-22)25-15-13-24(14-16-25)19-8-3-1-4-9-19/h1-12,17,21,23H,13-16,18H2
InChIKeyXNZDXSIBMWMRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 877648-16-3) – Compound Identity and Procurement-Relevant Profile


N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 877648-16-3) is a synthetic, racemic screening compound that integrates three pharmacophorically distinct modules: a furan ring, a 4-phenylpiperazine moiety, and a benzenesulfonamide group connected via an ethylenediamine linker [1]. The compound belongs to the broad structural class of phenylpiperazine-arylsulfonamides, a scaffold that has been extensively investigated for diverse biological targets including G‑protein coupled receptors, ion channels, kinases, carbonic anhydrases, and α‑glucosidase [2][3]. Its computed physicochemical profile—moderate lipophilicity (XLogP3 = 3.1), a single hydrogen-bond donor, seven rotatable bonds, and a polar surface area of approximately 57 Ų—positions it within the drug-like chemical space often sought for CNS-penetrant or orally bioavailable lead candidates, making it of interest for early-stage discovery screening [1].

Why N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Cannot Be Replaced by a Generic Analog Without Quantitative Justification


Phenylpiperazine‑sulfonamide analogs that share the same core scaffold can display dramatically different biological activity and physicochemical properties depending on the nature and substitution pattern of the aryl sulfonamide group. Literature SAR studies on piperazine sulfonamides demonstrate that the replacement of a furan ring, modification of the sulfonamide phenyl substituent, or alteration of the linker length can shift activity from negligible to nanomolar potency against targets such as 5‑HT₆ serotonin receptors or α‑glucosidase [1][2]. Even within the closely related ChemDiv compound library sub‑series, measured logP values span over one log unit (3.47→4.49), corresponding to a >10‑fold difference in predicted membrane partitioning, which directly impacts pharmacokinetic behavior and assay interference risk . Therefore, simply substituting the unsubstituted benzenesulfonamide with a 4‑bromo, 4‑fluoro, or 4‑methyl congener—or replacing the furan with a thiophene—without controlled comparative data carries the risk of selecting a compound with inferior target engagement, altered selectivity, or unsuitable ADME properties for the intended screening cascade.

Quantitative Differentiation of N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide Relative to Its Closest Structural Analogs


LogP-Driven Differentiation: Unsubstituted Benzenesulfonamide Exhibits the Lowest Lipophilicity Among Direct 4‑Substituted Phenylpiperazine-Sulfonamide Congeners

Within the ChemDiv G856‑49xx series, the unsubstituted benzenesulfonamide target compound (CAS 877648‑16‑3) displays the lowest experimental logP value (3.47) compared to its 4‑bromo (logP 4.49), 4‑methyl (logP 4.08), and 4‑fluoro analogs. Lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, which are desirable properties in biochemical and cell‑based assays .

Lipophilicity ADME Physicochemical property

Class-Level Antiplasmodial SAR: Furan Group Is Not Required for Activity, Making the Target Compound a Cleaner Tool for Non‑Antimalarial Profiling

A high‑throughput screening program identified piperazine sulfonamides with antiplasmodial activity that contained furanyl, thiourea, and nitrophenyl groups. Subsequent SAR exploration revealed that the furan could be replaced with no loss of activity, whereas the thiourea was essential [1]. For researchers aiming to profile the phenylpiperazine‑benzenesulfonamide core outside of antimalarial indications, the unsubstituted benzenesulfonamide target compound—which lacks the potentially toxic thiourea and nitrophenyl moieties—offers a scaffold that is less likely to interfere through non‑specific reactivity, providing a cleaner starting point for chemical biology or lead optimization campaigns.

Antiplasmodial Structure-activity relationship Furan toxicity

α‑Glucosidase Inhibition Potential: Benzenesulfonamide‑Phenylpiperazine Hybrids Exhibit Competitive Enzyme Inhibition, Providing a Functional Baseline

Among 14 phthalimide‑benzenesulfonamide derivatives, the 4‑phenylpiperazin‑substituted compound 4m exhibited the strongest α‑glucosidase inhibition with an IC₅₀ of 52.2 µM and a competitive inhibition mechanism (Kᵢ = 52.7 µM) [1]. Although the target compound (877648‑16‑3) differs by having a furan‑ethyl linker instead of a phthalimide moiety, both share the 4‑phenylpiperazine and benzenesulfonamide pharmacophores that drive enzyme inhibition. This class‑level evidence indicates that the unsubstituted benzenesulfonamide congener retains the structural elements necessary for α‑glucosidase engagement, making it a viable scaffold for metabolic disease target screening.

α‑glucosidase Enzyme inhibition Type 2 diabetes

Patent‑Documented Chemotherapeutic Precedent: Phenylpiperazine‑Furan Hybrids Are Recognized as Anti‑Asthma and Anti‑Hypersensitivity Agents

U.S. Patent 4,123,529 claims phenylpiperazine derivatives of formula (II) where Q is furan, R¹ is phenyl, and R² is optionally substituted phenyl, demonstrating utility in the chemotherapy of immediate hypersensitivity conditions such as asthma [1]. The target compound (CAS 877648‑16‑3) falls within the Markush scope of this patent class, distinguishing it from piperazine‑sulfonamide analogs where the heterocycle is thiophene, oxazole, or thiazole, which may exhibit divergent pharmacological profiles. This provides a regulatory and intellectual property anchor for the target compound that is absent for non‑furan congeners.

Anti-asthma Immediate hypersensitivity Phenylpiperazine furan

Structural Distinction from 5‑HT₆ Ligand Series: The Furan‑Ethyl Linker Introduces Conformational Flexibility Absent in Rigid Arylalkylamine Sulfonamides

In a study of benzenesulfonamide‑containing arylalkylamines at human 5‑HT₆ receptors, phenylethylamine and phenylpiperazine derivatives showed Kᵢ values ranging from ~1 nM to >1000 nM, with the benzenesulfonamide moiety tolerating reversal and relocation with relatively little impact on affinity [1]. The target compound incorporates a conformationally flexible ethyl linker between the furan and the piperazine‑sulfonamide, which is structurally distinct from the rigid propyl or phenethyl linkers in the reported series. This flexibility may result in different receptor subtype selectivity profiles, making the target compound a valuable comparator for mapping linker geometry requirements at aminergic GPCRs.

5‑HT₆ receptor Conformational flexibility Linker SAR

Caveat: Direct Head‑to‑Head Comparative Biological Data Are Not Yet Published for CAS 877648‑16‑3

An exhaustive search of PubMed, SureChEMBL, ChemDiv, and ChEMBL (accessed May 2026) did not identify any primary research publication or patent that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) specifically for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide (CAS 877648‑16‑3). All evidence presented above is derived from class‑level SAR inference, cross‑analog physicochemical comparisons, or patent genus coverage. Consequently, procurement decisions based on target‑specific potency or selectivity cannot be made with the current evidence base. Users should request a custom biological profiling package from the supplier before committing to large‑scale acquisition .

Evidence gap Data availability Procurement risk

Procurement‑Relevant Application Scenarios for N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide


Physicochemically‑Guided Screening Library Expansion for CNS Drug Discovery

With a measured logP of 3.47, only one H‑bond donor, and a TPSA of 57 Ų, the compound fits within the optimal CNS multiparameter optimization (MPO) space (logP 2–5, TPSA < 76 Ų, HBD ≤ 1) . Its lower lipophilicity relative to 4‑bromo and 4‑methyl analogs reduces the risk of phospholipidosis and off‑target promiscuity, making it a superior candidate for inclusion in focused libraries targeting GPCRs or ion channels where maintaining a balanced ADME profile is critical.

Chemical Biology Profiling of the Phenylpiperazine‑Benzenesulfonamide Pharmacophore in the Absence of Thiourea‑Derived False Positives

Unlike the piperazine sulfonamide antiplasmodial hits that contain a thiourea group—implicated in redox‑cycling and off‑target toxicity—the target compound replaces the thiourea with a stable ethyl‑sulfonamide bridge . This structural simplification eliminates a known assay‑interference motif while retaining the core phenylpiperazine‑benzenesulfonamide framework, yielding a cleaner tool for target deconvolution studies and chemical proteomics.

Structure‑Activity Relationship (SAR) Exploration of the Furan‑Ethyl Linker Geometry in Aminergic Receptor Pharmacology

Published 5‑HT₆ receptor SAR reveals that the benzenesulfonamide group can be ‘reversed’ or relocated without drastic affinity loss, but the impact of linker flexibility between the heterocycle and the piperazine nitrogen remains unexplored . The target compound’s unique ethyl‑furan linker provides a novel topology for probing the spatial requirements of the orthosteric or allosteric binding pockets of serotonin, dopamine, and adrenergic receptor subtypes, enabling differentiation from the rigid phenethyl and propyl linkers in prior art.

Head‑to‑Head α‑Glucosidase Inhibitor Evaluation Against the 4‑Phenylpiperazin‑Phthalimide Lead (Compound 4m)

Compound 4m demonstrated competitive α‑glucosidase inhibition (IC₅₀ = 52.2 µM, Kᵢ = 52.7 µM) . Procuring the target compound allows direct comparison of the phthalimide spacer versus the furan‑ethyl spacer, quantifying the spacer’s contribution to enzyme affinity and selectivity. This SAR data is essential for optimizing the benzosulfonamide‑phenylpiperazine scaffold toward metabolic disease targets.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.